![molecular formula C16H15NO3 B14745108 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid CAS No. 792-32-5](/img/structure/B14745108.png)
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to an indene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, which have diverse biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid structure, widely used in various applications.
Uniqueness
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is unique due to its specific combination of the indene and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
792-32-5 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c18-14-9-11-3-1-2-4-13(11)15(14)17-12-7-5-10(6-8-12)16(19)20/h1-8,14-15,17-18H,9H2,(H,19,20) |
Clé InChI |
ABPDYKMGWPCZKF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
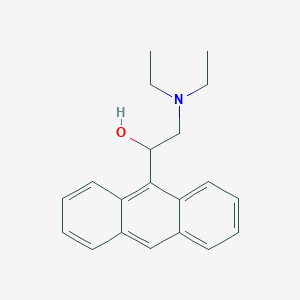
![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
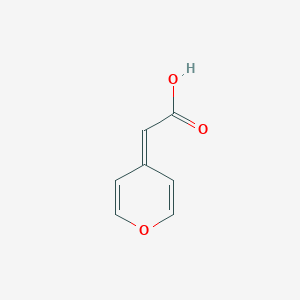
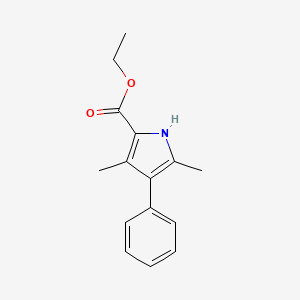
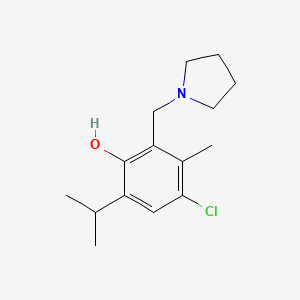
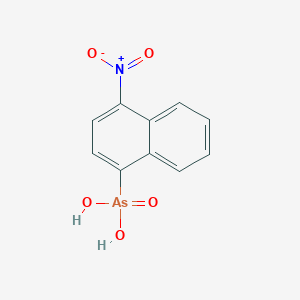
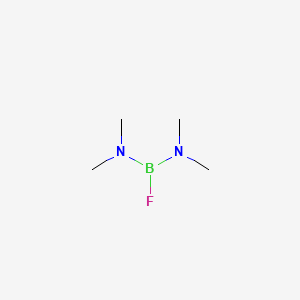
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
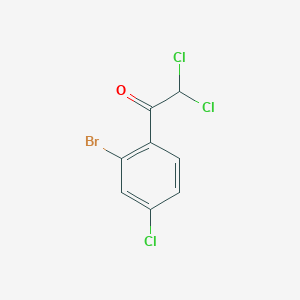
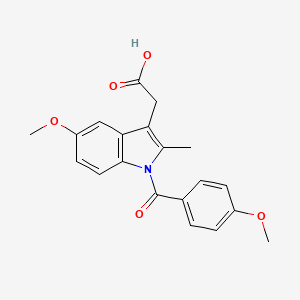
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
